molecular formula C21H21N4O2+ B12660359 5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium CAS No. 160782-30-9

5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium

Cat. No.: B12660359
CAS No.: 160782-30-9
M. Wt: 361.4 g/mol
InChI Key: OCDKYDXRPNRDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium is a complex organic compound that features a phenanthridinium core linked to a nitroimidazole moiety via a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium typically involves multi-step organic reactions. One common approach is to start with the preparation of the nitroimidazole derivative, which is then linked to the phenanthridinium core through a series of nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The phenanthridinium core can participate in redox reactions.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the phenanthridinium core can produce various oxidized forms.

Scientific Research Applications

5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.

    Medicine: Explored for its potential use in cancer therapy, particularly in targeting hypoxic tumor cells.

Mechanism of Action

The mechanism of action of 5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium involves its interaction with molecular targets such as DNA and proteins. The nitroimidazole moiety can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This makes it particularly effective in targeting hypoxic tumor cells .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.

    Phenanthridine: The core structure of phenanthridinium, used in various chemical applications.

Uniqueness

5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium is unique due to its combination of a phenanthridinium core and a nitroimidazole moiety, which imparts both electronic properties and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

160782-30-9

Molecular Formula

C21H21N4O2+

Molecular Weight

361.4 g/mol

IUPAC Name

5-[5-(2-nitroimidazol-1-yl)pentyl]phenanthridin-5-ium

InChI

InChI=1S/C21H21N4O2/c26-25(27)21-22-12-15-23(21)13-6-1-7-14-24-16-17-8-2-3-9-18(17)19-10-4-5-11-20(19)24/h2-5,8-12,15-16H,1,6-7,13-14H2/q+1

InChI Key

OCDKYDXRPNRDAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCN4C=CN=C4[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.